molecular formula C8H8N4O2 B2702138 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1529065-90-4

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2702138
CAS No.: 1529065-90-4
M. Wt: 192.178
InChI Key: FEOXNOOFHGNTTQ-UHFFFAOYSA-N
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Description

Introduction to Triazolopyridine Scaffold Research

Historical Development of Triazolo[1,5-a]Pyridine Chemistry

The triazolo[1,5-a]pyridine scaffold was first synthesized in 1909 by Bülow and Haas through cyclization reactions involving hydrazine derivatives and pyridine precursors. Early applications focused on its structural resemblance to purines, as the triazolopyridine ring system is isoelectronic with adenine and guanine. This similarity prompted investigations into its use as a bioisostere in nucleotide analogues.

In the 1970s, Trapidil (2 ), a vasodilator and antiplatelet agent, became the first triazolopyridine derivative approved for clinical use, marking the scaffold’s entry into therapeutics. Subsequent decades saw synthetic innovations, such as the one-pot synthesis of triazolopyridines from acetohydrazide derivatives reported in 1990, which streamlined access to diverse analogues. Recent advances include metal-catalyzed cross-coupling reactions and microwave-assisted cyclizations, enabling precise functionalization at the 2-, 6-, and 8-positions.

Table 1: Key Milestones in Triazolopyridine Chemistry
Year Development Significance
1909 First synthesis by Bülow and Haas Established core scaffold
1970s Trapidil (antiplatelet agent) First therapeutic application
1990 Acetohydrazide-based synthesis Improved synthetic accessibility
2020s RORγt inverse agonists, TDP2 inhibitors Expansion into immunology and oncology

Significance in Medicinal Chemistry and Drug Discovery

The triazolo[1,5-a]pyridine scaffold’s versatility arises from its ability to mimic multiple pharmacophores:

  • Purine Bioisosterism : The nitrogen-rich structure enables interactions with adenosine and GTP-binding proteins, as seen in Essramycin (1 ), a natural triazolopyridine antibiotic.
  • Carboxylic Acid Mimicry : Electron-withdrawing substituents at the 6- or 8-positions allow the scaffold to act as a carboxylate bioisostere, enhancing metabolic stability.
  • Metal Chelation : The triazole nitrogen atoms coordinate transition metals, enabling applications in anticancer agents targeting metalloenzymes.

Notable derivatives include DSM-265, a triazolopyrimidine antimalarial in clinical trials, and Cevipabulin, a microtubule stabilizer. The scaffold’s adaptability is further evidenced by its role in RORγt inverse agonists, where methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (3a ) demonstrated nanomolar potency and improved microsomal stability compared to earlier leads.

Position of Methyl 2-Amino-Triazolo[1,5-a]Pyridine-8-Carboxylate in Current Research

Methyl 2-amino-triazolo[1,5-a]pyridine-8-carboxylate (PubChem CID: 57362690) represents a structurally optimized variant of the scaffold. Key features include:

  • Amino Group at C2 : Enhances hydrogen-bonding potential with target proteins, as demonstrated in TDP2 inhibitors where amino-triazolopyridines showed IC50 values <50 μM.
  • Methyl Ester at C8 : Lowers lipophilicity (cLogP ≈ 2.7) compared to earlier analogues, improving solubility and oral bioavailability.

Recent studies highlight its utility as a synthetic intermediate. For example, saponification of the methyl ester yields carboxylic acid derivatives for prodrug development, while the amino group facilitates Schiff base formation or palladium-catalyzed cross-couplings. In RORγt inhibitor campaigns, analogous 8-carboxylates improved metabolic stability by reducing oxidative demethylation in liver microsomes.

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-12-6(5)10-8(9)11-12/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOXNOOFHGNTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529065-90-4
Record name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between 2-aminopyridine and nitriles in the presence of a heterogeneous catalyst system such as Cu-Zn/Al-Ti under atmospheric air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has been explored for its potential therapeutic properties. It is particularly noted for:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against bacterial strains and fungi with promising results .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. It has been shown to interfere with the activity of receptor tyrosine kinases such as AXL, which is often overexpressed in cancer cells .

Biological Research

The biological activities of this compound are primarily mediated through its interaction with various biological targets:

  • RORγt Inhibition : The compound acts as an inverse agonist of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a critical role in inflammatory processes. It has demonstrated potential in reducing IL-17A production in vitro and in vivo, suggesting therapeutic applications in autoimmune diseases like psoriasis .
  • Cell Cycle Regulation : Similar compounds have been observed to induce cell cycle arrest and apoptosis in cancer cells by modulating key proteins involved in these processes .

Case Study 1: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects comparable to standard treatments such as indomethacin. The evaluated compounds exhibited lower effective doses (ED), indicating higher potency against inflammation .

Case Study 2: Cancer Therapeutics

In a study focusing on cancer models, the ability of this compound to inhibit AXL signaling was explored. Results showed that treatment with this compound could reduce tumor growth by interfering with pathways that promote cell proliferation and survival. This highlights its potential as a novel therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazolo-pyridine scaffold significantly influence biological activity:

  • Substituents : Electron-donating groups enhance activity against RORγt and AXL receptors.
  • Ring Modifications : Alterations in the nitrogenous ring system can lead to improved pharmacokinetic profiles and reduced metabolic instability.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInhibits cancer cell proliferation via AXL inhibition
Anti-inflammatoryReduces inflammation in animal models

Mechanism of Action

The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and antiproliferative activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula Molecular Weight Key Activities References
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-NH₂, 8-COOCH₃ C₈H₇N₃O₂ 177.16 Potential anticancer scaffold
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-C₆H₅, 8-COOCH₃ C₁₄H₁₁N₃O₂ 253.26 Not reported (structural analog)
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-CF₃, 8-COOCH₂CH₃ C₁₀H₈F₃N₃O₂ 259.19 Anticancer, fluorescent probe candidate
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate 6-CH₃, 8-C₆H₅, 7-COOCH₂CH₃ C₁₇H₁₆N₃O₂ 294.33 Anticancer, microtubule inhibition
2-Amino-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 6-CF₃, 8-Cl C₇H₄ClF₃N₄ 236.58 Antifungal, antimicrobial potential

Structural and Functional Differences

Substituent Effects on Bioactivity: Amino Group (2-NH₂): Enhances hydrogen-bonding capacity, improving solubility and target interaction. This group is critical in analogs like compound 5l (from ), which showed 97.60% inhibition against Panc-1 cancer cells . Trifluoromethyl (2-CF₃): Introduces electron-withdrawing effects, increasing metabolic stability and lipophilicity. Ethyl 2-(trifluoromethyl) derivatives exhibit strong fluorescence, making them candidates for biomedical imaging . Phenyl (2-C₆H₅): Enhances π-π stacking interactions with hydrophobic protein pockets, common in microtubule-targeting agents .

Synthetic Routes: Methyl 2-amino...: Likely synthesized via multi-component reactions (e.g., Biginelli-type cyclization) using N-aminopyridines and acetoacetate derivatives, as seen in related triazolopyridine syntheses . Ethyl 6-methyl-8-phenyl...: Prepared via tandem annulation of phenyl(1H-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF . Fluorinated analogs: Generated via copper-catalyzed radical cyclization or Pd-mediated coupling, enabling diverse substitution patterns .

Biological Activity Trends: Anticancer Activity: Compounds with electron-donating groups (e.g., -NH₂) at position 2 show higher cytotoxicity. For example, compound 5l (2-amino-triazolopyrimidine) achieved IC₅₀ values <10 µM against Panc-1 cells . Antimicrobial Potential: Derivatives with halogen substituents (e.g., 8-Cl in ) inhibit microbial growth, as seen in related quinazoline-based compounds .

Physicochemical Properties

Property Methyl 2-amino... Ethyl 2-(trifluoromethyl)... Methyl 2-phenyl...
Molecular Weight 177.16 259.19 253.26
LogP (Predicted) ~1.2 ~2.5 ~3.0
Solubility Moderate (polar groups) Low (high lipophilicity) Low
Melting Point Not reported Not reported Not reported
  • LogP Trends: The trifluoromethyl group increases lipophilicity, whereas the amino group improves aqueous solubility.

Research Implications

This compound and its analogs represent a versatile scaffold for drug discovery. Key areas for further study include:

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents at positions 2 and 8 to optimize anticancer potency .
  • Synthetic Scalability : Development of one-pot, catalyst-free methods to improve yield and sustainability .
  • Biological Target Identification : Elucidating mechanisms of action, particularly microtubule disruption or kinase inhibition .

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8N4_4O2_2
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 1529065-90-4
  • IUPAC Name : this compound

This compound features a triazole ring fused to a pyridine structure, which is characteristic of many biologically active compounds. The presence of an amino group enhances its potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to cancer and metabolic disorders. For instance, it may inhibit enzymes involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its utility in treating infectious diseases.
  • Antitumor Effects : Research has indicated that derivatives of triazolopyridines can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis (e.g., caspases and Bcl-2 family proteins) .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the substituents on the triazole or pyridine rings can significantly alter the potency and selectivity of the compound against specific biological targets.
  • Potency Against Cancer Cell Lines : Studies have shown that modifications to the carboxylate group can enhance cytotoxicity against various cancer cell lines such as MCF-7 and MDA-MB-231 .

Biological Activity Summary

Activity TypeObservationsReferences
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against several human pathogens
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated notable inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. Q: What are the common synthetic routes for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, and how can reaction conditions be optimized?

A: A widely used method involves annulation of the 1,2,4-triazole ring with amino-substituted pyridines. For example:

  • React phenyl(1H-1,2,4-triazol-5-yl)methanone with methyl 4-bromo-3-methylbut-2-enoate in DMF, using potassium carbonate as a base at room temperature for 8 hours .
  • Purify via column chromatography (hexane/ethyl acetate, 3:1 v/v) to isolate the product in ~72% yield .
    Key parameters to optimize include solvent choice (DMF vs. acetic acid), catalyst (e.g., Pd(OAc)₂ for radical cyclization ), and reaction time.

Advanced Synthetic Strategies

Q. Q: How can copper-catalyzed or multicomponent reactions improve yield and regioselectivity?

A: Advanced methods leverage:

  • Copper-catalyzed tandem radical cyclization : Combines 1,2-bis(arylethylidene)hydrazines with nitriles to form fluorescent derivatives with high quantum yields. This approach enhances regioselectivity for the 8-carboxylate position .
  • Multicomponent synthesis : For example, reacting N-aminopyridines with ethyl acetoacetate in DMF/Pd(OAc)₂ yields triazolo[1,5-a]pyridines with precise functionalization .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure?

A:

  • X-ray crystallography : Reveals planarity of the fused triazole-pyridine ring (r.m.s. deviation: 0.0068 Å) and dihedral angles (e.g., 61.4° for phenyl substituents) .
  • NMR/FTIR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3400 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., m/z 253.26 for C₁₄H₁₁N₃O₂) .

Biological Activity Profiling

Q. Q: How are antifungal and anticancer activities evaluated for this compound?

A: Standard assays include:

  • Antifungal : MIC tests against Candida albicans using broth microdilution (CLSI M27-A3).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    Note: Derivatives like ethyl 8-phenyl analogs show activity via inhibition of kinase pathways .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activity or synthetic yields?

A:

  • Reproducibility checks : Validate reaction conditions (e.g., DMF purity, catalyst loading) .
  • Crystallographic validation : Compare experimental XRD data with theoretical models to rule out structural misassignment .
  • Bioassay controls : Use positive controls (e.g., fluconazole for antifungal tests) to calibrate activity thresholds .

Fluorescence and Photophysical Properties

Q. Q: Can this compound serve as a fluorescent probe, and what are its photophysical parameters?

A: Derivatives with electron-withdrawing groups (e.g., cyano) exhibit strong blue fluorescenceem ~450 nm) with large Stokes shifts (>100 nm) and quantum yields up to 0.85. Applications include cellular imaging and sensor development .

Computational Modeling

Q. Q: What DFT or molecular docking strategies predict reactivity or binding affinity?

A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
  • Docking studies : Use AutoDock Vina to simulate interactions with targets like CK1δ kinase (PDB: 5LKS) .

Stability and Degradation

Q. Q: How does the compound degrade under varying pH or temperature?

A:

  • Hydrolysis : The methyl ester hydrolyzes in basic conditions (pH >10) to the carboxylic acid. Monitor via HPLC .
  • Thermal stability : Decomposes above 200°C (TGA data). Store at -20°C in anhydrous DMSO .

Regioselectivity in Functionalization

Q. Q: How to achieve selective substitution at the 2-amino or 8-carboxylate positions?

A:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during carboxylate modifications .
  • Directed C-H activation : Pd-catalyzed coupling at the 8-position with aryl halides .

Scale-Up Challenges

Q. Q: What are the key considerations for gram-scale synthesis?

A:

  • Solvent recovery : DMF can be recycled via distillation.
  • Chromatography alternatives : Switch to recrystallization (hexane/EtOAc) for cost-effective purification .
  • Safety : Mitigate exotherms by slow addition of reagents in larger batches .

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